molecular formula C20H17ClF3NO2 B11592764 1-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone

1-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone

Cat. No.: B11592764
M. Wt: 395.8 g/mol
InChI Key: KUNAWKPWCQLVMP-UHFFFAOYSA-N
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Description

1-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone is a complex organic compound with a unique structure that includes a trifluoroethanone group, an indole ring, and a chloromethylphenoxyethyl substituent

Preparation Methods

The synthesis of 1-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone involves multiple steps. The synthetic route typically starts with the preparation of the indole ring, followed by the introduction of the chloromethylphenoxyethyl group and finally the trifluoroethanone moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

1-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles under suitable conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

1-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone can be compared with similar compounds such as:

    Tolfenpyrad: An insecticide with a similar structure but different functional groups.

    4-chloro-2-methylphenoxyacetic acid: A herbicide with a related phenoxy structure.

Properties

Molecular Formula

C20H17ClF3NO2

Molecular Weight

395.8 g/mol

IUPAC Name

1-[1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C20H17ClF3NO2/c1-12-11-14(7-8-16(12)21)27-10-9-25-13(2)18(19(26)20(22,23)24)15-5-3-4-6-17(15)25/h3-8,11H,9-10H2,1-2H3

InChI Key

KUNAWKPWCQLVMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2C(=C(C3=CC=CC=C32)C(=O)C(F)(F)F)C)Cl

Origin of Product

United States

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